Cas no 1351587-94-4 (N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide)

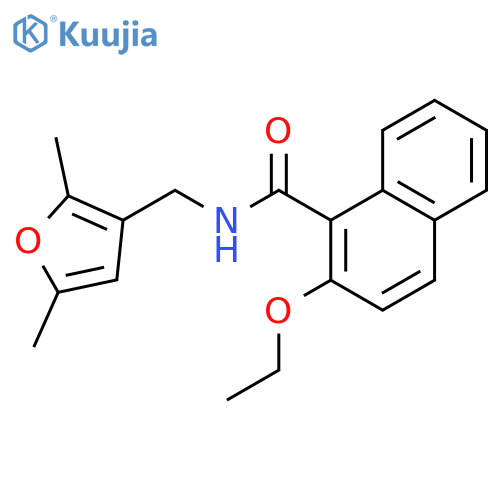

1351587-94-4 structure

商品名:N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide

- 1351587-94-4

- F6201-0185

- VU0536716-1

- AKOS024538524

- N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide

- N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide

-

- インチ: 1S/C20H21NO3/c1-4-23-18-10-9-15-7-5-6-8-17(15)19(18)20(22)21-12-16-11-13(2)24-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,22)

- InChIKey: NVVOXZQVUVFXIL-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(=C1C)CNC(C1=C(C=CC2C=CC=CC1=2)OCC)=O

計算された属性

- せいみつぶんしりょう: 323.15214353g/mol

- どういたいしつりょう: 323.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 51.5Ų

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6201-0185-3mg |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

1351587-94-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6201-0185-1mg |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

1351587-94-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6201-0185-2μmol |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

1351587-94-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6201-0185-2mg |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

1351587-94-4 | 2mg |

$59.0 | 2023-09-09 |

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1351587-94-4 (N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬